molecular formula C4H10N2O B12612051 Hydrazine, [2-(ethenyloxy)ethyl]- CAS No. 651059-53-9

Hydrazine, [2-(ethenyloxy)ethyl]-

Cat. No.: B12612051
CAS No.: 651059-53-9
M. Wt: 102.14 g/mol
InChI Key: PPRRSYOIRXWVDU-UHFFFAOYSA-N
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Properties

CAS No.

651059-53-9

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

2-ethenoxyethylhydrazine

InChI

InChI=1S/C4H10N2O/c1-2-7-4-3-6-5/h2,6H,1,3-5H2

InChI Key

PPRRSYOIRXWVDU-UHFFFAOYSA-N

Canonical SMILES

C=COCCNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, [2-(ethenyloxy)ethyl]- typically involves the reaction of hydrazine with 2-chloroethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydrazine attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for Hydrazine, [2-(ethenyloxy)ethyl]- are not well-documented in the available literature. it is likely that similar synthetic routes as described above are employed, with optimization for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, [2-(ethenyloxy)ethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

Hydrazine, [2-(ethenyloxy)ethyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydrazine, [2-(ethenyloxy)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazine, [2-(ethenyloxy)ethyl]- is unique due to its specific structure, which includes an ethenyloxy group attached to the hydrazine moiety. This structural feature imparts distinct chemical properties and reactivity compared to other hydrazine derivatives .

Biological Activity

Hydrazine derivatives, particularly those with unique functional groups such as [2-(ethenyloxy)ethyl] , have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this specific compound.

Overview of Hydrazine Derivatives

Hydrazine compounds, including hydrazones, are characterized by the presence of the hydrazine functional group (–NH–NH2) and can be synthesized from various precursors. The incorporation of different substituents can lead to compounds with enhanced biological activities. The compound Hydrazine, [2-(ethenyloxy)ethyl] is a notable example, exhibiting a range of pharmacological properties.

Biological Activities

Hydrazine derivatives have been reported to possess various biological activities, including:

  • Antimicrobial Activity : Many hydrazones demonstrate significant antibacterial and antifungal properties. For instance, certain hydrazone derivatives have shown minimum inhibitory concentrations (MIC) as low as 75 μg/mL against various bacterial strains .
  • Anticancer Properties : Hydrazone derivatives have been evaluated for their anticancer potential. Studies indicate that some derivatives exhibit IC50 values ranging from 4 to 17 μM against cancer cell lines such as A549 and MDA-MB 231 .
  • Anti-inflammatory Effects : The anti-inflammatory properties of hydrazones have been documented, showcasing their potential in treating inflammatory diseases .

The mechanism by which hydrazine derivatives exert their biological effects often involves:

  • Enzyme Inhibition : Many hydrazones act as inhibitors of specific enzymes, modulating biochemical pathways critical for disease progression.
  • Receptor Binding : These compounds may bind to various receptors, influencing cellular signaling pathways that regulate growth and apoptosis in cancer cells.

Anticancer Activity

A study conducted by Vogel et al. synthesized aryl hydrazone derivatives that demonstrated significant antiproliferative activity against breast cancer cell lines (IC50 = 6.7 nM) and lung cancer cell lines . This highlights the potential of hydrazone derivatives in cancer therapeutics.

Antimicrobial Efficacy

Research by Bawa et al. revealed that specific hydrazone derivatives exhibited promising antibacterial activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleIC50/MIC ValuesReference
AntibacterialHydrazone AMIC = 75 μg/mL
AnticancerAryl Hydrazone BIC50 = 6.7 nM
Anti-inflammatoryHydrazone CNot specified

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